Molecular Weight Differentiation
The N-cyclopropyl substituent on 1-(4-chlorophenyl)-N1-cyclopropylethane-1,2-diamine increases its molecular weight to 210.70 g/mol (C₁₁H₁₅ClN₂) compared to 170.64 g/mol (C₈H₁₁ClN₂) for the unsubstituted parent 1-(4-chlorophenyl)ethane-1,2-diamine (CAS 69810-94-2) . This represents a +40.06 Da mass increment (23.5% increase). The benzyl homolog N1-(4-chlorobenzyl)-N1-cyclopropylethane-1,2-diamine (CAS 1181565-70-7) is even heavier at 224.73 g/mol (C₁₂H₁₇ClN₂), reflecting an additional methylene insertion (+14.03 Da vs. target) . The regioisomer N1-(4-chlorophenyl)ethane-1,2-diamine (CAS 14088-84-7) shares the same molecular weight (170.64) as the parent but differs fundamentally in connectivity . These MW differences are analytically resolvable by LC-MS and serve as unambiguous identity confirmation in procurement and inventory management.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 210.70 (C₁₁H₁₅ClN₂) |
| Comparator Or Baseline | Parent: 170.64 (C₈H₁₁ClN₂, CAS 69810-94-2); Benzyl homolog: 224.73 (C₁₂H₁₇ClN₂, CAS 1181565-70-7); Regioisomer: 170.64 (C₈H₁₁ClN₂, CAS 14088-84-7) |
| Quantified Difference | +40.06 Da vs. parent (+23.5%); −14.03 Da vs. benzyl homolog (−6.2%); +40.06 Da vs. N1-aryl regioisomer |
| Conditions | Calculated from molecular formula; experimentally confirmed by vendor Certificate of Analysis |
Why This Matters
The 40-Da mass increment provides a definitive LC-MS fingerprint that allows procurement officers and analytical chemists to distinguish the N-cyclopropyl compound from cheaper, more widely available unsubstituted or N-aryl diamines that may be inadvertently substituted by non-specialist suppliers.
